molecular formula C12H10N2S B2614602 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine CAS No. 55065-85-5

3-methylnaphtho[2,1-d]thiazol-2(3H)-imine

Cat. No.: B2614602
CAS No.: 55065-85-5
M. Wt: 214.29
InChI Key: LGTRUCDIPDQJMH-UHFFFAOYSA-N
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Description

3-Methylnaphtho[2,1-d]thiazol-2(3H)-imine is a chemical compound with the CAS Registry Number 55065-85-5 . Its molecular formula is C₁₂H₁₀N₂S, corresponding to a molecular weight of 214.29 g/mol . The compound is part of the naphthothiazole family, a class of structures related to benzothiazoles which are recognized in scientific literature as important scaffolds in medicinal and material chemistry . Benzothiazole derivatives, in general, have been extensively studied and are frequently found in molecules with a range of biological activities, such as antimicrobial, antitumor, and neuroprotective properties . Furthermore, recent studies highlight that novel thiazol-2(3H)-imine derivatives are being synthesized and evaluated for their potential as ergosterol biosynthesis inhibitors, indicating a relevant area of antifungal research . As a building block in organic synthesis, this compound can be of value for researchers developing new pharmaceutical agents or functional materials. The product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzo[g][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTRUCDIPDQJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylnaphtho 2,1 D Thiazol 2 3h Imine and Analogues

Classical Approaches to Naphthothiazole Synthesis

Classical methods for the synthesis of the naphthothiazole scaffold primarily rely on the well-established reactions for thiazole (B1198619) ring formation, adapted for the naphthalene (B1677914) system. These approaches are characterized by the sequential construction of the heterocyclic ring onto a pre-existing naphthalene moiety.

Condensation Reactions for Thiazole Ring Formation

The formation of the thiazole ring through condensation reactions is a cornerstone of heterocyclic synthesis. These methods typically involve the reaction of a component containing a sulfur and a nitrogen atom with a suitable electrophilic partner derived from a naphthalene precursor.

The Hantzsch thiazole synthesis, first described in 1887, is a prominent and widely utilized method for the synthesis of thiazole derivatives. synarchive.com This reaction involves the cyclocondensation of an α-halo ketone with a thiourea (B124793) or thioamide. To synthesize naphthothiazoles, an α-halonaphthone is employed as the starting material. For instance, the reaction of a 2-chloro-1-(naphthalen-2-yl)ethanone with N-methylthiourea would be a direct route to forming the core structure of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine. The general mechanism involves the initial S-alkylation of the thiourea by the α-halo ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The reaction conditions for the Hantzsch synthesis can be varied, with microwave irradiation being employed to accelerate the reaction and improve yields. For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved in good yields through a microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov While this example illustrates the synthesis of a more complex thiazole, the underlying principle is directly applicable to the synthesis of simpler naphthothiazoles.

Reactant 1Reactant 2ConditionsProductYield
2-Chloro-1-(naphthalen-2-yl)ethanoneN-methylthioureaEthanol (B145695), RefluxThis compound hydrochloride-
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasMicrowave, Methanol (B129727)N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesGood

The traditional Hantzsch synthesis has been modified to better suit the preparation of fused heterocyclic systems and to improve reaction efficiency and regioselectivity. One such variation involves conducting the reaction under acidic conditions. This can alter the regioselectivity of the cyclization, potentially leading to the formation of 2-imino-2,3-dihydrothiazoles alongside the more commonly observed 2-(N-substituted amino)thiazoles. rsc.org The choice of solvent and acid catalyst can therefore be crucial in directing the outcome of the reaction towards the desired isomer.

Another adaptation is the use of one-pot, multi-component procedures. These methods combine the principles of the Hantzsch synthesis into a single synthetic operation, avoiding the isolation of intermediates. For instance, a one-pot, three-component reaction of an α-active methylene (B1212753) ketone, potassium thiocyanate (B1210189), and a primary amine can be used to generate thiazol-2(3H)-imine derivatives. ekb.eg This approach involves the in situ formation of the α-thiocyanato ketone, which then reacts with the amine to form the final product. Adapting this to a naphthyl ketone would provide a streamlined route to naphthothiazole imines.

ReactantsConditionsKey FeatureProduct Type
α-Halogeno ketones, N-monosubstituted thioureas10M-HCl-EtOH (1:2), 80 °CAcidic conditions to influence regioselectivityMixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles
α-Active methylene ketones, Potassium thiocyanate, Primary aminesEthanol, One-potIn situ generation of α-thiocyanato ketoneThiazol-2(3H)-imine derivatives

Annulation Strategies for Naphthothiazole Core Construction

Annulation strategies involve the formation of the thiazole ring and the concomitant fusion to the naphthalene core in a more integrated fashion. These methods often start with naphthalene derivatives that are suitably functionalized to undergo cyclization with reagents that provide the necessary sulfur and carbon atoms for the thiazole ring.

A direct approach to constructing the naphthothiazole skeleton is to start with a naphthylamine precursor. The nitrogen atom of the amine becomes one of the heteroatoms in the thiazole ring. The remaining sulfur and carbon atoms can be introduced using various reagents. One innovative method involves a visible-light-induced three-component reaction of 2-isocyanonaphthalenes with elemental sulfur and amines. researchgate.net This reaction proceeds under external photocatalyst-free conditions and provides a mild and efficient route to naphtho[2,1-d]thiazol-2-amines. The use of elemental sulfur as the sulfur source is advantageous due to its low cost and abundance.

Another established method is the reaction of aminonaphthols with potassium thiocyanate in the presence of bromine, which leads to the formation of aminonaphthothiazoles. This reaction proceeds via the in-situ formation of thiocyanogen, which then reacts with the aminonaphthol to form the thiazole ring.

Naphthalene PrecursorSulfur/Carbon SourceKey Reaction TypeProduct
2-IsocyanonaphthaleneElemental Sulfur, AmineVisible-light-induced three-component reactionNaphtho[2,1-d]thiazol-2-amine
1-Amino-2-naphtholPotassium thiocyanate, BromineThiocyanation and cyclization2-Aminonaphtho[1,2-d]thiazole

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. In the context of naphthothiazole synthesis, MCRs that involve a tandem cyclization/aromatization sequence are particularly powerful. A notable example is the synthesis of naphtho[2,1-d]thiazoles through a protocol that combines tandem direct arylation and an intramolecular Knoevenagel reaction on 1,3-thiazole derivatives. nih.gov This approach, often facilitated by microwave irradiation, allows for the rapid construction of the fused ring system in good yields. nih.gov

While not leading directly to the title compound, multicomponent reactions involving 2-naphthol (B1666908) are also well-documented for the synthesis of other fused heterocyclic systems and highlight the utility of naphthalene precursors in MCRs. fardapaper.ir The development of a specific MCR for the direct synthesis of this compound would represent a significant advancement in the field, offering a highly convergent and atom-economical route.

Specific Routes to Thiazol-2(3H)-imine Derivatives

The formation of the thiazol-2(3H)-imine ring system can be achieved through several synthetic pathways. These routes often involve the construction of the thiazole ring from acyclic precursors through cyclocondensation reactions. The choice of starting materials and reaction conditions is crucial for achieving high yields and regioselectivity.

One-pot syntheses are highly efficient as they allow for the formation of complex molecules in a single reaction vessel, minimizing the need for purification of intermediates and thereby saving time and resources. ekb.egekb.eg

A facile and efficient one-pot, four-step procedure has been developed for the synthesis of various thiazol-2(3H)-imine derivatives. ekb.egekb.egbohrium.com This method begins with the bromination of an α-active methylene ketone, such as acetylacetone (B45752) or ethyl acetoacetate, using a brominating agent like N-bromosuccinimide (NBS) in ethanol at room temperature. ekb.egresearchgate.net The resulting α-bromoketone is not isolated but is treated in situ with a thiocyanate salt, typically potassium thiocyanate (KSCN). ekb.eg This leads to a nucleophilic substitution reaction, replacing the bromine atom with a thiocyanate group to form an α-thiocyanato ketone intermediate. ekb.egresearchgate.net

The final step involves the condensation of this intermediate with a primary amine. ekb.egekb.eg The amine attacks the carbon of the thiocyanate group, initiating a cyclization cascade that results in the formation of the thiazol-2(3H)-imine ring. ekb.eg This method is advantageous as it does not require complex techniques like extraction or chromatography for product purification. ekb.egresearchgate.net A variety of symmetrical and asymmetrical ketones, along with various primary amines (mostly aromatic, but also including benzylamine), have been successfully used in this procedure. ekb.egekb.eg

Starting KetonePrimary AmineProduct YieldReference
AcetylacetoneBenzylamineNot specified, novel structure formed ekb.eg
Ethyl AcetoacetateBenzylamine75% researchgate.net
Various α-active methylene ketonesVarious aromatic aminesGood yields ekb.eg

This table presents examples of reactants used in the one-pot synthesis of thiazol-2(3H)-imine derivatives.

Another effective one-pot strategy for synthesizing thiazol-2-imine derivatives involves the regioselective reaction between a primary amine, an isothiocyanate (such as phenylisothiocyanate), and an α-haloaldehyde (like α-chloroacetaldehyde). nih.gov This multicomponent reaction provides a direct route to thiazol-2-imines that are unsubstituted at the C-4 and C-5 positions. nih.gov

The reaction is typically carried out in ethanol and is facilitated by a catalytic amount of a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) proving to be particularly effective. nih.gov The addition of potassium iodide (KI) can further improve the reaction time and yield. nih.gov The mechanism likely involves the initial reaction between the primary amine and the isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with the α-haloaldehyde to furnish the final thiazole-2-imine product. The choice of solvent and base is critical, with ethanol and DABCO providing the most favorable results. nih.gov

Primary AmineIsothiocyanateα-HaloaldehydeCatalyst/AdditiveSolvent
VariousPhenylisothiocyanateα-ChloroacetaldehydeDABCO / KIEthanol

This table outlines the general components for the regioselective one-pot synthesis of thiazol-2-imine derivatives.

To synthesize the specific target compound, this compound, a methyl group must be present on the exocyclic imine nitrogen's adjacent ring nitrogen (N-3). This can be achieved in two primary ways: either by using methylamine (B109427) as the primary amine in the initial condensation reaction or by performing a post-synthesis N-alkylation on a pre-formed thiazol-2(3H)-imine ring.

N-alkylation and N-methylation of amines and heterocyclic compounds are fundamental transformations in organic synthesis. acs.orgnih.gov Common methods employ alkylating agents such as alkyl halides or environmentally benign alternatives like alcohols and dimethyl carbonate (DMC). acs.orgnih.gov For N-methylation, methanol is a cheap and low-toxic methyl source. acs.org These reactions are often catalyzed by transition metal complexes, including those based on iridium (Ir) and ruthenium (Ru), which facilitate the alkylation process through a "borrowing hydrogen" mechanism or related pathways. acs.org A tandem sequence involving imine generation, N-cyclization, and subsequent C-alkylation has also been reported for accessing N-functionalized indoles, showcasing the versatility of imine chemistry in building complex heterocyclic systems. rsc.org In the context of this compound, a precursor naphtho[2,1-d]thiazol-2(3H)-imine could potentially be methylated at the N-3 position using such established catalytic methods.

One-Pot Synthetic Procedures for Thiazol-2(3H)-imine Formation

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, are increasingly being incorporated into the synthesis of heterocyclic compounds.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. chim.itbeilstein-journals.org Compared to conventional heating, microwave irradiation often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. beilstein-journals.orgresearchgate.net

This technology is particularly well-suited for the synthesis of imines and N-heterocycles. chim.itnih.gov For instance, the condensation of aromatic aldehydes and amines to form imines can be performed rapidly and efficiently under solvent-free conditions using microwave heating. researchgate.net Multicomponent reactions, which are already efficient, can be further improved with microwave assistance, enabling the rapid generation of diverse heterocyclic libraries. beilstein-journals.orgmdpi.com The synthesis of quinolines, pyrroles, and other heterocycles has been successfully achieved using microwave-assisted protocols, often in combination with solid acid catalysts or under solvent-free conditions. chim.itmdpi.com These methods align with the principles of green chemistry by reducing energy consumption and the use of volatile organic solvents. researchgate.netmdpi.com The application of microwave technology to the one-pot syntheses described previously could significantly enhance their efficiency and environmental friendliness. beilstein-journals.org

Reaction TypeHeating MethodReaction TimeYieldReference
Imine SynthesisConventionalSeveral hoursLower researchgate.net
Imine SynthesisMicrowaveFew minutesHigher researchgate.net
Heterocycle SynthesisConventional18 hours69% beilstein-journals.org
Heterocycle SynthesisMicrowave12 minutes84% beilstein-journals.org

This table provides a comparison of conventional heating versus microwave-assisted synthesis for imine and heterocycle formation, highlighting the advantages of the latter.

Catalyst-Free and Solvent-Free Methodologies for Imine Formation

In the pursuit of greener and more efficient chemical processes, significant attention has been directed towards the development of catalyst-free and solvent-free synthetic methods. A noteworthy advancement in the synthesis of N-substituted naphtho[2,1-d]thiazol-2-amines, which are tautomeric isomers of 3-substituted naphtho[2,1-d]thiazol-2(3H)-imines, involves a visible-light-initiated cascade reaction. durham.ac.uknih.gov This approach utilizes readily available 2-isothiocyanatonaphthalenes and various primary or secondary amines as starting materials. durham.ac.uk

The reaction proceeds under ambient conditions, employing visible light as a clean energy source and atmospheric oxygen as the sole oxidant, thereby obviating the need for external photocatalysts or chemical additives. durham.ac.uknih.gov This methodology is characterized by its operational simplicity and broad substrate scope, affording a diverse range of N-substituted naphtho[2,1-d]thiazol-2-amines in good to excellent yields. durham.ac.uk The process is initiated by the formation of a thiourea intermediate from the reaction of the isothiocyanate and the amine. Subsequent visible-light-promoted photoexcitation of this intermediate is thought to be a key step in the cascade reaction leading to the final product. nih.gov

While this visible-light-mediated method represents a significant step towards catalyst-free synthesis, reports on entirely solvent-free approaches for the synthesis of this compound remain less common in the reviewed literature. However, the development of solvent-free multicomponent reactions for the synthesis of other 2-iminothiazole derivatives suggests the potential for adapting these conditions for the target compound. For instance, microwave-assisted solvent-free syntheses of various benzothiazoles have been reported, indicating a promising avenue for future research in the naphthothiazole series.

EntryAmineProductYield (%)
1BenzylamineN-benzylnaphtho[2,1-d]thiazol-2-amine85
2n-ButylamineN-(n-butyl)naphtho[2,1-d]thiazol-2-amine92
3CyclohexylamineN-cyclohexylnaphtho[2,1-d]thiazol-2-amine88
4AnilineN-phenylnaphtho[2,1-d]thiazol-2-amine75
5Morpholine2-(morpholino)naphtho[2,1-d]thiazole95

Table 1: Examples of N-substituted naphtho[2,1-d]thiazol-2-amines synthesized via a visible-light-initiated catalyst-free reaction. durham.ac.uk

Application of Flow Chemistry in Naphthothiazole Imine Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. The application of microreactor technology, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

While specific reports on the continuous flow synthesis of this compound are not extensively detailed in the current literature, the principles and methodologies applied to the synthesis of other thiazole derivatives in flow are highly relevant. For instance, the Hantzsch thiazole synthesis, a classical method for thiazole formation, has been successfully adapted to continuous flow systems. These systems often involve the reaction of a thioamide with an α-haloketone, where the reagents are continuously pumped and mixed in a heated microreactor.

The modular nature of flow chemistry setups allows for the integration of multiple reaction steps, including in-line purification, which can significantly streamline the synthesis of complex molecules. For the synthesis of naphthothiazole imines, a hypothetical flow process could involve the initial formation of a thiourea derivative in one reactor, followed by its cyclization in a subsequent heated reactor module. The precise control over reaction conditions in a microreactor could be particularly beneficial for managing exothermic reactions and minimizing the formation of byproducts.

The development of a continuous flow process for the synthesis of this compound and its analogues would represent a significant advancement, enabling a more efficient and scalable production of these valuable compounds for various applications.

ParameterValue
Reactor TypeMicrofluidic Chip / Packed Bed Reactor
Reactants2-Isothiocyanatonaphthalene, Methylamine
SolventAcetonitrile / Methanol
Temperature80-150 °C
Residence Time5-20 minutes
Pressure10-20 bar
Downstream ProcessingIn-line extraction / crystallization

Table 2: Hypothetical parameters for the continuous flow synthesis of this compound.

Mechanistic Investigations of Imine Formation and Naphthothiazole Ring Closure

Detailed Reaction Mechanisms for Imine Formation from Carbonyl Compounds and Primary Amines

The formation of an imine from a carbonyl compound and a primary amine is a well-established reaction in organic chemistry, often proceeding through a reversible, acid-catalyzed pathway. orgoreview.com This transformation is a classic example of a condensation reaction, where two molecules combine with the elimination of a small molecule, in this case, water. orgoreview.comyoutube.com

The initial step in imine formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgyoutube.com The lone pair of electrons on the nitrogen atom of the amine initiates the formation of a new carbon-nitrogen bond, while the pi electrons of the carbonyl group move to the oxygen atom, creating a tetrahedral intermediate known as a zwitterion. scispace.com This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral amino alcohol, more commonly referred to as a carbinolamine intermediate. libretexts.orgfiveable.mekhanacademy.org

StepDescriptionKey Species
1Nucleophilic attack of the primary amine on the carbonyl carbon.Primary Amine, Carbonyl Compound
2Formation of a tetrahedral zwitterionic intermediate.Zwitterion
3Proton transfer from nitrogen to oxygen.Carbinolamine

Following the formation of the carbinolamine, a dehydration step occurs to form the imine. This process is typically facilitated by acid catalysis. The hydroxyl group of the carbinolamine is protonated by an acid, converting it into a much better leaving group (water). libretexts.orgunizin.orglibretexts.org The lone pair of electrons on the nitrogen then assists in the departure of the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. youtube.comlibretexts.orgchemistrysteps.com In the final step, a base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom of the iminium ion, yielding the neutral imine and regenerating the acid catalyst. orgoreview.comlibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. libretexts.org The reaction is generally slow at both very high and very low pH and proceeds most rapidly at a weakly acidic pH, typically around 4 to 5. orgoreview.comchemistrysteps.com

At low pH, most of the amine reactant is protonated to form an ammonium (B1175870) ion. chemistrysteps.com This species lacks a lone pair of electrons on the nitrogen and is therefore no longer nucleophilic, which slows down the initial nucleophilic addition step. chemistrysteps.com

At high pH, there is an insufficient concentration of acid to protonate the hydroxyl group of the carbinolamine intermediate. libretexts.org This makes the hydroxyl group a poor leaving group, hindering the dehydration step. researchgate.net

Therefore, a delicate balance of acidity is required. The acid acts as a catalyst by protonating the carbonyl group, making it more electrophilic for the initial amine attack, and by protonating the hydroxyl group of the carbinolamine to facilitate its removal as water. chemistrysteps.commasterorganicchemistry.com General base catalysis can also play a role in the dehydration step by assisting in the removal of a proton from the nitrogen. researchgate.net

ConditionEffect on Reaction RateRationale
Low pH (highly acidic)SlowAmine is protonated and becomes non-nucleophilic. chemistrysteps.com
High pH (basic/neutral)SlowInsufficient acid to protonate the carbinolamine's hydroxyl group, making it a poor leaving group. libretexts.org
Weakly Acidic (pH 4-5)OptimalSufficient acid to catalyze dehydration without excessive protonation of the amine nucleophile. orgoreview.comchemistrysteps.com

Mechanistic Pathways for Thiazole (B1198619) Ring Closure in Naphthothiazole Imine Synthesis

The formation of the thiazole ring is a key step in the synthesis of a vast number of heterocyclic compounds, including 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine. kuey.net This process involves the construction of a five-membered ring containing both sulfur and nitrogen atoms.

In many synthetic routes leading to thiazole derivatives, thiocyanate (B1210189) salts play a crucial role. kuey.net For instance, the Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide. nih.gov A variation of this can involve the use of thiocyanate salts to generate the necessary sulfur and nitrogen-containing intermediate. nih.gov The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. In the context of thiazole synthesis, it often acts as a source of the sulfur atom and can be incorporated into the reacting molecules to facilitate the subsequent cyclization. nih.gov The synthesis can proceed through the formation of a thiocyano ketone intermediate, which then undergoes cyclization with an amine. pharmaguideline.com

While ionic pathways are common in thiazole synthesis, radical cyclization mechanisms involving sulfur and nitrogen have also been explored for the formation of various heterocyclic systems. researchgate.net These pathways typically involve the generation of a radical species, which then undergoes an intramolecular cyclization to form the ring structure. However, specific, well-documented radical cyclization pathways for the direct synthesis of this compound are not as prominently detailed in the literature as the ionic routes. The formation of a thiazole ring can also occur through the reaction of an imine with elemental sulfur at high temperatures, which involves the oxidation of the imine to a thioamide followed by an oxidative cyclization. nih.gov

Influence of Substituents on Regioselectivity and Reaction Fates

The substitution pattern on the aromatic backbone of the naphthalene (B1677914) precursor and the reactants involved in the thiazole ring formation can significantly influence the regioselectivity and the ultimate fate of the reaction. While specific studies on this compound are limited, general principles derived from the synthesis of related naphthothiazole and thiazole derivatives can provide valuable insights.

Electron-donating or electron-withdrawing groups on the naphthalene ring can affect the nucleophilicity and electrophilicity of the reaction centers, thereby directing the cyclization process. For instance, in the synthesis of fused-thiazole derivatives from epoxy-cholestenone, a wide range of substituents on the thiourea (B124793) moiety, including electron-donating and electron-withdrawing groups, were well-tolerated, leading to the desired products in good yields. nih.gov This suggests that the electronic nature of the substituents on the amine precursor may have a discernible impact on the reaction rate and efficiency.

The following table summarizes the potential influence of various substituents on the regioselectivity and reaction outcomes based on established principles in thiazole synthesis.

Substituent PositionSubstituent TypeExpected Influence on Regioselectivity and Reaction Fate
Naphthalene RingElectron-Donating Groups (e.g., -OCH₃, -CH₃)May enhance the nucleophilicity of the naphthalene ring, potentially favoring cyclization at specific positions. Could lead to increased reaction rates.
Naphthalene RingElectron-Withdrawing Groups (e.g., -NO₂, -CN)May decrease the nucleophilicity of the naphthalene ring, potentially slowing down the cyclization step. Could influence the regioselectivity by deactivating certain positions.
Amine PrecursorSteric Hindrance (e.g., bulky alkyl groups)Increased steric bulk on the amine can hinder the approach to the reaction center, potentially leading to lower yields or favoring alternative reaction pathways.
Amine PrecursorElectronic Effects (e.g., aryl vs. alkyl)The electronic nature of the substituent on the nitrogen atom can influence the nucleophilicity of the amine and the stability of the resulting imine intermediate.

Research on the synthesis of new naphtho[2,1-d]thiazole (B12128997) derivatives has highlighted the importance of substituents on the naphthyl moiety for the biological profile of the resulting compounds, implying that these substituents also play a crucial role in the synthetic pathway. nih.gov

Kinetic and Thermodynamic Aspects of Synthetic Transformations

The synthesis of this compound is governed by both kinetic and thermodynamic factors that control the rate of reaction and the stability of the intermediates and final product. The formation of the imine bond and the subsequent intramolecular cyclization to form the thiazole ring are key steps where these aspects are particularly relevant.

The initial formation of an imine from an amine and a carbonyl compound is a reversible reaction. nih.gov The position of the equilibrium is influenced by factors such as the concentration of reactants and the removal of water, which drives the reaction towards the imine product. Mechanistic studies on imine formation reveal that while some intermediates can be formed under kinetic control, the final, most stable imine product is often the result of thermodynamic control. nih.gov

The subsequent ring closure to form the naphthothiazole system is an intramolecular process. Such reactions are generally favored entropically compared to their intermolecular counterparts. The stability of the fused aromatic system of the naphthothiazole ring provides a strong thermodynamic driving force for the cyclization step.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

The structural confirmation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine is achieved through the synergistic application of various spectroscopic methods. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, a combination of two-dimensional NMR, mass spectrometry, and infrared and UV-visible spectroscopy is essential for unambiguous structural assignment.

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

To unravel the intricate fused-ring structure of this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments provide data on how different atoms are connected within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the proton and carbon signals of the naphthyl ring, the thiazole (B1198619) ring, and the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the entire molecular framework, including the fusion of the naphthalene (B1677914) and thiazole rings and the position of the methyl group on the nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms. In the context of this compound, NOESY can help to confirm the stereochemistry and conformation of the molecule by identifying protons that are close to each other in space, even if they are not directly connected through bonds. The correlation between the protons of the methyl group and nearby protons on the naphthyl ring, for instance, can be observed.

A study on a thiazolylazonaphthol dye, which also contains a naphthalene and a thiazole ring, successfully utilized a combination of COSY, HSQC, and HMBC NMR spectra to confirm the compound's structure. researchgate.net Similarly, the complete assignment of proton and carbon NMR data for naphtho[1,8-cd]-pyran-1-ones was achieved through a combination of 1D and 2D NMR techniques, including HMQC, HSQC, ¹H-¹H COSY, and HMBC. mdpi.com

2D NMR Technique Purpose in the Analysis of this compound
HSQCCorrelates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon skeleton.
HMBCShows correlations between ¹H and ¹³C nuclei over two to three bonds, establishing the connectivity of the fused ring system.
NOESYIdentifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.

Disclaimer: The table above describes the application of these techniques to the target compound; specific experimental data for this compound is not publicly available.

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For a relatively rigid structure like this compound, significant conformational flexibility that would be observable by DNMR at room temperature is not expected. However, if there were any restricted rotation or ring-flipping phenomena, DNMR could provide valuable information on the energy barriers associated with these processes.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy. researchgate.net

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₉N₂S. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the identity of the synthesized molecule. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. For instance, the synthesis of novel β-naphthol derivatives containing a benzothiazolylamino group utilized HRMS to confirm the elemental composition of the synthesized compounds. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key structural features.

The molecular structure of newly synthesized thiazol-2(3H)-imine derivatives has been elucidated based on spectroscopic data, including IR spectroscopy. ekb.egresearchgate.net The FT-IR spectrum of a synthesized imine compound showed the absorption band at 1600 cm⁻¹ for the C=N imine group and at 1440 cm⁻¹ for the aromatic C=C bonds. researchgate.net

Functional Group Expected IR Absorption Range (cm⁻¹)
C=N (imine)1690 - 1640
C=C (aromatic)1600 - 1450
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850

Disclaimer: This table presents typical IR absorption ranges for the functional groups present in this compound.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extended π-system of the naphthyl group fused with the thiazole ring in this compound is expected to give rise to characteristic absorptions in the UV-Vis spectrum.

Studies on new aromatic imines containing a thiazole-based heterocycle have been analyzed in detail by UV-Vis spectroscopy to understand their chemical structures and electronic properties. nih.govresearchgate.net The absorption spectra of these compounds are influenced by π–π* and n–π* transitions. The position and intensity of the absorption bands can be affected by the solvent polarity and the specific substitution pattern on the aromatic rings. For thiazol-2-imine derivatives, UV-Vis spectra have been recorded to study their photophysical properties. researchgate.net The analysis of the UV-Vis spectrum of this compound would provide insights into its electronic structure and conjugation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. The data obtained from these experiments provide valuable insights into the molecule's bond lengths, bond angles, and conformation, as well as how the molecules arrange themselves in the solid state.

Single Crystal X-ray Diffraction: Principles and Application to Naphthothiazole Imines

Single crystal X-ray diffraction involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are recorded and analyzed to generate a three-dimensional model of the electron density of the molecule. From this electron density map, the positions of the individual atoms can be determined.

For a compound like a naphthothiazole imine, this technique would reveal the planarity of the fused ring system, the geometry of the imine group, and the conformation of the methyl substituent. Key data obtained from such an analysis would include the crystal system, space group, and unit cell dimensions.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

(Note: This table is for illustrative purposes only. No experimental data is available.)

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the solid. Common interactions in organic molecules include hydrogen bonding, van der Waals forces, and π-π stacking interactions between aromatic rings.

In the case of this compound, one would anticipate potential π-π stacking interactions due to the presence of the extensive aromatic naphtho and thiazole ring systems. The imine group could potentially act as a hydrogen bond acceptor. A detailed analysis would involve identifying and quantifying these interactions, such as measuring the distances and angles between interacting atoms and ring centroids.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Distance (Å)
π-π Stacking Naphthothiazole Ring Naphthothiazole Ring Data Not Available
C-H···π Methyl Group (C-H) Naphthothiazole Ring Data Not Available
C-H···N Aromatic C-H Imine Nitrogen Data Not Available

(Note: This table is speculative and for illustrative purposes. No experimental data is available.)

Without published crystallographic studies on this compound, a definitive analysis of its solid-state structure remains elusive.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods are routinely employed to predict molecular geometries, electronic properties, and reactivity indices.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate a variety of electronic properties.

For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), have been successfully employed to optimize molecular geometries. researchgate.netkbhgroup.in These studies typically show that the thiazole and fused ring systems are largely planar. In the case of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine, a DFT optimization would likely reveal a nearly planar naphthothiazole core. The bond lengths and angles would be influenced by the fusion of the naphthalene (B1677914) and thiazole rings, as well as the electronic nature of the imine and methyl groups.

Electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also readily calculated using DFT. The MEP, for instance, is crucial for identifying the electron-rich and electron-deficient regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack. For related thiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring, along with the imine nitrogen, are typically identified as electron-rich centers.

Table 1: Representative Calculated Electronic Properties for a Thiazole Derivative (Analog)

Property Calculated Value
Dipole Moment (Debye) 2.5 - 4.0
Polarizability (a.u.) 150 - 200
Ionization Potential (eV) 7.5 - 8.5
Electron Affinity (eV) 0.5 - 1.5

Note: These are representative values for analogous thiazole derivatives and may not reflect the exact values for this compound.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate results, albeit at a greater computational cost than DFT. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used as benchmarks for DFT results. While no specific ab initio studies on this compound have been identified, research on smaller heterocyclic systems has utilized these methods to refine geometries and calculate electronic energies with high precision. Such calculations would be valuable for confirming the ground state electronic structure and for accurately determining the relative energies of different isomers or conformers of the target molecule.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In studies of related thiazole and benzothiazole (B30560) systems, the HOMO is often localized on the electron-rich thiazole ring and the fused aromatic system, while the LUMO is distributed over the entire conjugated system. For this compound, the HOMO would be expected to have significant contributions from the naphthalene and thiazole rings, particularly the sulfur and nitrogen atoms. The LUMO would likely be delocalized across the fused aromatic system and the imine group.

Table 2: Representative Frontier Molecular Orbital Energies for a Benzothiazole Derivative (Analog)

Orbital Energy (eV)
HOMO -6.0 to -5.5
LUMO -2.0 to -1.5
HOMO-LUMO Gap 4.0 to 3.5

Note: These are representative values for analogous benzothiazole derivatives and may not reflect the exact values for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to explore potential reaction pathways.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, rotation around single bonds, such as those in the methyl group, can lead to different conformers. While the rigid fused ring system limits conformational flexibility, the orientation of the exocyclic imine group and the methyl group can be investigated. Computational methods can be used to calculate the potential energy surface, identifying the lowest energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and the intermediates. This allows for the determination of activation energies and reaction rates.

For thiazole and benzothiazole derivatives, computational studies have been used to investigate various reactions, including cycloadditions and nucleophilic substitutions. For this compound, potential reactions for computational study could include the protonation of the imine nitrogen, electrophilic attack on the naphthalene ring, or reactions involving the thiazole sulfur atom. Transition state analysis would involve locating the saddle points on the potential energy surface corresponding to the transition states of these reactions and characterizing them by their vibrational frequencies (a single imaginary frequency is characteristic of a true transition state). This would provide valuable insights into the reactivity and potential synthetic transformations of the molecule.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to explore its conformational space, understand its flexibility, and assess its stability in various environments.

In typical MD studies of related heterocyclic compounds, simulations are often run for extended periods, such as 100 nanoseconds, to ensure that the molecule has sufficiently explored its possible conformations. researchgate.netnih.gov The stability of the molecular trajectory is a key aspect to analyze. This is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. For small molecules like thiazole derivatives, stable RMSD values, typically ranging between 0.5 Å and 2.5 Å, indicate that the molecule has reached a stable conformational state within the simulation environment. nih.gov

Another important parameter derived from MD simulations is the root-mean-square fluctuation (RMSF). The RMSF analysis helps to identify which parts of the molecule are more flexible. For a molecule like this compound, one would expect the fused naphthothiazole core to exhibit low RMSF values, indicating rigidity, while the exocyclic imine group and the methyl group might show slightly higher fluctuations. These simulations provide crucial insights into the dynamic behavior of the molecule, which is essential for understanding its interactions with biological targets. nih.gov

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Thiazole Derivatives This table presents typical parameters and results from MD simulations of thiazole-containing compounds to illustrate the expected findings for this compound.

Parameter Typical Value/Range Significance
Simulation Time 100 ns Allows for adequate sampling of conformational space.
RMSD 0.5 - 2.5 Å Indicates the stability of the molecule's conformation over time.
RMSF Varies by atom Highlights the flexible and rigid regions of the molecule.

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or even stand in for experimental data when it is unavailable.

DFT calculations can accurately predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of organic molecules. For 1H and 13C NMR spectra, the chemical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). Studies on similar heterocyclic structures have shown that DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can provide chemical shift values that are in good agreement with experimental data. researchgate.netnih.gov For this compound, one would expect distinct signals for the methyl protons and the aromatic protons of the naphthyl group, with computationally predicted values aiding in their precise assignment. nih.gov

Similarly, the vibrational frequencies in an IR spectrum can be computed. These calculations can help to assign the various peaks in an experimental spectrum to specific vibrational modes of the molecule, such as C=N stretching of the imine group, C-H bending, and the vibrations of the aromatic rings. nih.gov

Table 2: Predicted Spectroscopic Data (Illustrative) This table shows hypothetical, yet realistic, predicted NMR and IR data for this compound based on computational studies of analogous compounds.

Spectrum Group Predicted Value
1H NMR Methyl Protons (-CH3) ~2.3-2.5 ppm
Aromatic Protons ~7.0-8.5 ppm
13C NMR Methyl Carbon (-CH3) ~15-20 ppm
Aromatic Carbons ~110-150 ppm
Imine Carbon (C=N) ~160-170 ppm
IR C=N Stretch ~1610-1630 cm-1
Aromatic C=C Stretch ~1450-1600 cm-1

Time-dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method can predict the absorption maxima (λmax) corresponding to electronic transitions, primarily the π → π* and n → π* transitions. For aromatic systems like this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet and possibly the visible range. nih.gov

Computational studies on similar thiazole-containing dyes have demonstrated that TD-DFT calculations can elucidate the nature of the electronic transitions. researchgate.net The calculations provide information on the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals is related to the absorption wavelength. For this compound, the extended π-system of the naphthyl group fused with the thiazole ring is expected to result in absorption bands at longer wavelengths. The solvent environment can also be included in these calculations to predict solvatochromic shifts. researchgate.net

Table 3: Predicted UV-Vis Absorption Data (Illustrative) This table provides a hypothetical prediction of the UV-Vis absorption maxima for this compound based on TD-DFT calculations of similar aromatic imines.

Electronic Transition Predicted λmax (in vacuo) Orbitals Involved
π → π* ~320-350 nm HOMO → LUMO
n → π* ~380-420 nm HOMO-1 → LUMO

Chemical Reactivity and Derivatization Studies

Modification of the N-Methyl Group and Imine Nitrogen

The presence of the N-methyl group and the exocyclic imine nitrogen offers key sites for derivatization, allowing for the introduction of a variety of substituents that can modulate the compound's physicochemical properties.

Alkylation and Acylation Reactions at the Imine Nitrogen

The exocyclic imine nitrogen in 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Alkylation and acylation are primary methods for its functionalization.

Alkylation with various alkyl halides can introduce new alkyl groups at the imine nitrogen. These reactions typically proceed under basic conditions to deprotonate the imine, enhancing its nucleophilicity. Similarly, acylation with acyl chlorides or anhydrides can be employed to introduce acyl moieties. Such reactions on related 2-aminothiazole (B372263) systems are well-documented. For instance, the acylation of 2-aminothiazoles with different acyl halides in the presence of a base like pyridine (B92270) leads to the corresponding amides in high yields nih.gov. It is anticipated that this compound would undergo similar transformations.

Reagent TypeExample ReagentExpected Product
Alkyl HalideMethyl Iodide2-(methylimino)-3-methyl-2,3-dihydronaphtho[2,1-d]thiazole
Acyl ChlorideAcetyl ChlorideN-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
IsocyanatePhenyl Isothiocyanate1-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)thiourea derivative

Potential for Isomerization (E/Z Isomerism at the Imine Double Bond)

The carbon-nitrogen double bond of the imine group introduces the possibility of stereoisomerism. Depending on the substituents attached to the imine nitrogen, E/Z isomers can exist. The nomenclature for these isomers is determined by the Cahn-Ingold-Prelog priority rules, with the lone pair on the nitrogen typically having the lowest priority pearson.com.

In the case of the parent compound, this compound, the presence of a hydrogen atom on the exocyclic nitrogen allows for tautomerism, which can influence the isomeric equilibrium. Upon substitution of this hydrogen, the potential for distinct and separable E/Z isomers becomes more pronounced. The stability of these isomers can be influenced by steric hindrance and electronic effects of the substituents. Studies on related nitrosimines in the thiazole (B1198619) series have shown that Z/E isomers can be observed and characterized by NMR spectroscopy, with energy barriers to interconversion that can be determined nih.gov. It is plausible that derivatives of this compound would exhibit similar isomeric behavior. The equilibrium between isomers can be affected by factors such as solvent polarity and the presence of intramolecular hydrogen bonding mdpi.com.

Functionalization of the Naphthothiazole Core

The fused naphthothiazole ring system provides a scaffold for further functionalization through various aromatic substitution and coupling reactions.

Electrophilic Aromatic Substitution on the Naphthyl Moiety

The naphthyl portion of the molecule is an extended aromatic system that can undergo electrophilic aromatic substitution (EAS) wikipedia.orgmasterorganicchemistry.comyoutube.com. The thiazole ring, being a heterocyclic system, will influence the regioselectivity of such substitutions. In general, five-membered heterocyclic rings like furan, thiophene, and pyrrole (B145914) are more susceptible to electrophilic attack than benzene (B151609) wikipedia.org. For the thiazole ring itself, electrophilic substitution typically occurs at the C5 position due to the directing effect of the nitrogen atom pharmaguideline.com.

In the fused naphtho[2,1-d]thiazole (B12128997) system, the precise position of electrophilic attack on the naphthyl rings will be a result of the combined directing effects of the fused thiazole ring and the inherent reactivity of the naphthalene (B1677914) system. The electron-donating character of the sulfur atom and the electron-withdrawing nature of the nitrogen atom in the thiazole ring will influence the electron density distribution across the naphthyl moiety. It is anticipated that positions ortho and para to the activating groups and on the more activated of the two naphthyl rings will be favored.

Reaction TypeReagentPotential Product
NitrationHNO₃/H₂SO₄Nitro-3-methylnaphtho[2,1-d]thiazol-2(3H)-imine
HalogenationBr₂/FeBr₃Bromo-3-methylnaphtho[2,1-d]thiazol-2(3H)-imine
Friedel-Crafts AcylationCH₃COCl/AlCl₃Acetyl-3-methylnaphtho[2,1-d]thiazol-2(3H)-imine

Nucleophilic Substitution at the Thiazole Ring Carbons

Nucleophilic substitution reactions on the thiazole ring are generally less common than electrophilic substitutions and typically require the presence of a good leaving group pharmaguideline.com. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack pharmaguideline.comchemicalbook.com. In this compound, the C2 carbon is part of the imine functionality. However, if a suitable leaving group were present at the C4 or C5 positions of a derivative, nucleophilic aromatic substitution (SNAr) could be a viable pathway for further functionalization.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Modern synthetic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Thiazole derivatives have been shown to be effective substrates in various palladium-catalyzed reactions, including Suzuki, Stille, and direct arylation reactions organic-chemistry.orgorganic-chemistry.org.

For this compound, palladium-catalyzed coupling could be employed in several ways. If a halogen substituent is introduced onto the naphthothiazole core via electrophilic halogenation, this derivative could then participate in a range of cross-coupling reactions. For instance, a bromo-substituted derivative could be coupled with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or other organometallic reagents to introduce new aryl, heteroaryl, or alkyl groups. Furthermore, palladium-catalyzed C-H activation/arylation reactions have been successfully applied to thiazole derivatives, offering a direct route to functionalization without the need for pre-installed leaving groups organic-chemistry.orgnih.govrsc.org.

Coupling ReactionCoupling PartnerExpected Product Type
Suzuki CouplingArylboronic acidAryl-substituted naphthothiazole
Stille CouplingOrganostannaneAlkyl/Aryl-substituted naphthothiazole
C-H ArylationAryl halideAryl-substituted naphthothiazole

Cycloaddition Reactions Involving the Imine Moiety

The exocyclic imine functionality (C=N bond) in this compound is a key site for potential cycloaddition reactions. This double bond can act as a dipolarophile or a dienophile, participating in various pericyclic reactions to form more complex heterocyclic systems.

[3+2] Cycloadditions (e.g., with nitrile imines)

The reaction of imines with 1,3-dipoles, such as nitrile imines, is a well-established method for the synthesis of five-membered nitrogen-containing heterocycles. In the case of this compound, the C=N bond could serve as the 2π component in a [3+2] cycloaddition.

Nitrile imines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are reactive intermediates that readily undergo cycloaddition with various dipolarophiles. The expected reaction of this compound with a nitrile imine would likely proceed via a concerted mechanism to yield a spirocyclic triazoline derivative. The regioselectivity of such a reaction would be governed by the electronic and steric properties of both the imine and the nitrile imine.

While specific experimental data for this compound is not available, a hypothetical reaction is presented below.

Hypothetical [3+2] Cycloaddition with a Nitrile Imine

Reactant 1Reactant 2 (Nitrile Imine Precursor)BaseSolventHypothetical Product
This compoundN-phenyl-2-oxopropanehydrazonoyl chlorideTriethylamineTolueneSpiro[naphtho[2,1-d]thiazole-2,5'- nih.govresearchgate.netresearchgate.nettriazoline] derivative

Diels-Alder Type Reactions (if applicable as an azadiene)

The potential for this compound to participate in Diels-Alder reactions as an azadiene is less certain and would depend on the specific reaction conditions and the nature of the dienophile. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. For the title compound to act as an azadiene, a conjugated system involving the imine bond would be required.

Given the structure of this compound, it is not a classic 1-aza- or 2-azadiene. Participation in a Diels-Alder type reaction would likely require specific activation or unconventional reaction pathways. There is currently no direct evidence in the scientific literature to suggest that this compound readily undergoes Diels-Alder reactions as an azadiene.

Hydrolysis and Other Degradation Pathways of the Imine Function

The imine bond is generally susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carbonyl compound and amine. In the case of this compound, hydrolysis would be expected to cleave the exocyclic C=N bond.

Under acidic conditions, the imine nitrogen would be protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate would then break down to form 3-methylnaphtho[2,1-d]thiazol-2(3H)-one and ammonia.

Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon could initiate the hydrolysis, although this is generally slower than the acid-catalyzed pathway.

The stability of the imine to hydrolysis can be influenced by steric and electronic factors. The bulky naphthyl group might offer some steric hindrance to the approaching nucleophile.

Hypothetical Hydrolysis of this compound

Starting MaterialReagentsExpected Products
This compoundAqueous Acid (e.g., HCl)3-methylnaphtho[2,1-d]thiazol-2(3H)-one + Ammonium (B1175870) salt
This compoundAqueous Base (e.g., NaOH)3-methylnaphtho[2,1-d]thiazol-2(3H)-one + Ammonia

It is important to reiterate that the reactions and pathways described above are based on general chemical principles and the known reactivity of related compounds. Specific experimental studies on this compound are required to confirm these predictions and to fully elucidate its chemical reactivity profile.

Potential Advanced Non Biological Applications and Material Science Relevance

Utilization as Ligands in Transition-Metal Catalysis and Organocatalysis

The molecular architecture of 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine incorporates several features that suggest its potential as a ligand in both transition-metal and organocatalysis. The thiazole (B1198619) ring contains both a nitrogen and a sulfur atom, which are known to coordinate with transition metals. The exocyclic imine nitrogen further provides an additional potential coordination site. This multidentate character could enable the formation of stable chelate complexes with a variety of transition metals, which is a key feature for effective catalysts.

The design of ligands is crucial for tuning the steric and electronic properties of a metal center, thereby controlling the activity and selectivity of a catalyst. The rigid naphthyl backbone of this compound could provide a well-defined steric environment around a coordinated metal, potentially leading to high stereoselectivity in asymmetric catalysis. Furthermore, modifications to the naphthyl or methyl groups could allow for the fine-tuning of these properties.

In the realm of organocatalysis, the imine functionality could be exploited. Imines can participate in a variety of catalytic transformations, either as a catalyst themselves or as a precursor to a catalytically active species. For instance, the basicity of the imine nitrogen could be utilized in base-catalyzed reactions. While specific catalytic applications of this compound have yet to be reported, the broader class of thiazole-containing compounds has seen use in various catalytic systems.

Application in Functional Materials Chemistry (e.g., as building blocks for polymers, dyes)

The robust and planar structure of the naphthothiazole core in this compound makes it an attractive building block for functional materials. The fused aromatic system is expected to impart thermal stability and desirable photophysical properties to materials incorporating this moiety.

Building Blocks for Polymers:

Functional polymers are at the forefront of materials science, with applications ranging from electronics to sensors. The incorporation of heterocyclic units like naphthothiazole into polymer backbones can introduce specific electronic and optical properties. For instance, polymers containing thiazole units have been investigated for their use in polymer solar cells and organic light-emitting diodes (OLEDs). researchgate.net The this compound molecule could potentially be functionalized to enable its polymerization, for example, by introducing polymerizable groups on the naphthyl ring. The resulting polymers could exhibit interesting semiconducting or luminescent properties due to the extended π-conjugation of the naphthothiazole system.

Dyes and Pigments:

The extended conjugated system of the naphthothiazole core is characteristic of chromophores, suggesting that this compound and its derivatives could function as dyes or pigments. Naphthoquinone-based pigments, which share a similar polycyclic aromatic structure, are known for their vibrant colors and stability. nih.gov The color of such dyes could be tuned by chemical modification of the core structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the naphthalene (B1677914) ring could shift the absorption and emission spectra of the molecule. The inherent fluorescence of many heterocyclic aromatic compounds also points to potential applications in fluorescent probes and markers. mdpi.com

Use as Chemical Probes or Reagents in Organic Synthesis

Chemical Probes:

A chemical probe is a small molecule used to study biological systems or other chemical processes. The potential for this compound to act as a fluorescent dye could be harnessed to develop probes for specific analytes or cellular environments. For example, if the fluorescence of the molecule is sensitive to changes in its local environment, such as pH or the presence of metal ions, it could be developed into a sensor.

Reagents in Organic Synthesis:

In organic synthesis, the thiazole ring is a valuable heterocycle found in many biologically active compounds and functional materials. This compound could serve as a precursor for the synthesis of more complex molecules. The imine functionality is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the 2-position of the thiazole ring. Furthermore, the naphthyl and thiazole rings can undergo various electrophilic substitution reactions, providing handles for further functionalization. researchgate.net The synthesis of various thiazol-2(3H)-imine derivatives has been reported, highlighting the accessibility and reactivity of this class of compounds. researchgate.netekb.eg

While the full potential of this compound in advanced non-biological applications is yet to be fully explored, its structural features provide a strong foundation for future research in catalysis, materials science, and synthetic chemistry. The exploration of this and related compounds could lead to the development of novel technologies and materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for thiazole (B1198619) derivatives often rely on traditional techniques that may involve harsh conditions or the use of hazardous reagents. Future research should prioritize the development of green and sustainable synthetic pathways to 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine. bepls.com This includes the exploration of:

Multi-component Reactions: Designing one-pot, multi-component reactions can improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. mdpi.com

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and developing reusable, non-toxic catalysts such as silica-supported tungstosilisic acid, would significantly enhance the sustainability of the synthesis. bepls.commdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound energy can accelerate reaction times, improve yields, and offer milder reaction conditions compared to conventional heating methods. bepls.commdpi.com

Comprehensive Mechanistic Understanding of Complex Transformations

A deep understanding of the reaction mechanisms underlying the formation of the naphthothiazole core is crucial for optimizing existing synthetic routes and designing new ones. Future investigations should focus on elucidating the intricate mechanistic pathways involved in the synthesis of this compound. researchgate.netekb.eg This can be achieved through a combination of kinetic studies, isotopic labeling experiments, and computational analysis to map out the energy profiles of reaction intermediates and transition states. Such detailed mechanistic insights would enable finer control over reaction outcomes, potentially leading to higher yields and selectivity.

Exploration of Stereoselective Synthesis of Chiral Derivatives

Chirality plays a pivotal role in the biological activity of molecules. The development of stereoselective synthetic methods to produce enantiomerically pure derivatives of this compound is a critical and unexplored area. nih.gov Future research should target the design of chiral catalysts or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms during the synthesis. nih.gov Access to stereoisomerically pure compounds is essential for investigating their specific interactions with biological targets and for the development of more potent and selective therapeutic agents. nih.gov

Advanced Characterization of Transient Intermediates

Many synthetic transformations proceed through short-lived, transient intermediates that are difficult to detect and characterize. Future efforts should employ advanced analytical techniques to identify and structurally elucidate these species in the synthetic pathway to this compound. Techniques such as flow chemistry coupled with rapid-injection NMR or mass spectrometry, as well as time-resolved spectroscopic methods, could provide invaluable information about the structure and reactivity of these fleeting intermediates. This knowledge is fundamental to gaining a complete mechanistic picture and overcoming synthetic challenges. organic-chemistry.orgwikipedia.org

Predictive Computational Modeling for Design of Novel Analogues

In silico computational approaches offer a powerful and efficient tool for accelerating the drug discovery process. nih.gov Future research should leverage predictive computational modeling to design novel analogues of this compound with enhanced properties. nih.govrsc.org Molecular docking studies can predict the binding affinity of designed molecules to specific biological targets, while Density Functional Theory (DFT) calculations can be used to understand their electronic structure and reactivity. nih.govnih.govresearchgate.net These computational insights can guide the synthesis of new derivatives with improved biological activity and pharmacokinetic profiles, saving significant time and resources. mdpi.comresearchgate.net

Integration with Emerging Synthetic Technologies (e.g., Photocatalysis, Electrochemistry)

Emerging synthetic technologies like photocatalysis and electrochemistry offer green, efficient, and novel approaches to chemical synthesis. organic-chemistry.orgresearchgate.net The integration of these technologies into the synthesis of this compound represents a promising and largely untapped research direction.

Photocatalysis: Visible-light-induced photocatalysis can enable unique bond formations under mild conditions, often using clean energy sources. researchgate.net Exploring photocatalytic C-H activation or cyclization reactions could lead to more direct and efficient routes to the naphthothiazole scaffold. rsc.orgacs.org

Electrochemistry: Electrochemical synthesis provides an alternative to traditional chemical oxidants and reductants, often with high selectivity and safety. acs.org Developing electrochemical cyclization or functionalization methods could offer a sustainable and scalable approach for producing this compound and its derivatives. organic-chemistry.orgresearchgate.net

Summary of Future Research Directions

The table below outlines the key future research avenues and the suggested methodologies for the comprehensive study of this compound.

Research DirectionKey Methodologies and Approaches
Development of Novel and Sustainable Synthetic Routes Multi-component reactions, green solvents (water, PEG), reusable catalysts, microwave and ultrasound irradiation.
Comprehensive Mechanistic Understanding Kinetic studies, isotopic labeling, computational modeling (DFT), transition state analysis.
Exploration of Stereoselective Synthesis Chiral catalysts, chiral auxiliaries, asymmetric synthesis.
Advanced Characterization of Transient Intermediates Flow chemistry, rapid-injection NMR, time-resolved spectroscopy, mass spectrometry.
Predictive Computational Modeling Molecular docking, Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) studies.
Integration with Emerging Synthetic Technologies Visible-light photocatalysis, electrochemical synthesis, C-H activation strategies.

Q & A

Q. What are the optimized synthetic routes for 3-methylnaphtho[2,1-d]thiazol-2(3H)-imine derivatives?

A two-step or one-pot methodology is commonly employed. For example, diazonium salts can react with N-acyl-N'-aryl thioureas in the presence of sodium tert-butoxide to yield 3-aryl benzo[d]thiazole-2(3H)-imine derivatives (moderate yields: 60–70%) . Alternatively, α-active methylene ketones (e.g., acetylacetone) undergo bromination with NBS, followed by thiocyanate substitution and condensation with primary amines (e.g., benzylamine) in ethanol. This one-pot, four-step process avoids chromatographic purification and achieves yields up to 90% .

Q. How can spectroscopic techniques confirm the structure of synthesized this compound?

  • 1H/13C-NMR : Key signals include aromatic protons (δ 6.39–7.67 ppm), methyl groups (δ 2.18–2.24 ppm for CH3), and NH imine protons (δ 9.95–10.15 ppm) .
  • FT-IR : C=Nimine stretching vibrations at ~1595 cm⁻¹ and NH stretches near 3306 cm⁻¹ .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between thiazol-3(2H)-ylimine and thiazol-2(3H)-ylidene isomers .

Q. What are the key considerations in designing one-pot syntheses for thiazol-2(3H)-imine derivatives?

  • Reagent order : Sequential addition of NBS (for bromination), potassium thiocyanate (nucleophilic substitution), and primary amines (cyclization) is critical to avoid side reactions .
  • Solvent choice : Ethanol is preferred for its ability to dissolve intermediates and stabilize ionic species .
  • Temperature control : Maintain 0–5°C during diazonium salt coupling to prevent decomposition .

Advanced Research Questions

Q. How do solvent and substituent effects influence the HOMO-LUMO gap and reactivity of this compound analogues?

Computational studies (e.g., DFT) reveal that electron-withdrawing substituents (e.g., -NO₂) reduce the HOMO-LUMO gap by 0.5–1.2 eV, enhancing electrophilicity. Solvents like DMSO stabilize charge-separated transition states, lowering activation barriers by ~15 kcal/mol compared to non-polar solvents . Natural bond orbital (NBO) analysis further identifies hyperconjugative interactions that modulate reactivity .

Q. What methodologies resolve discrepancies in structural assignments of thiazol-imine derivatives?

  • X-ray crystallography : Definitive proof of regiochemistry, as seen in the structural revision of MIM1 from a thiazol-3(2H)-ylimine to a thiazol-2(3H)-ylidene derivative .
  • 13C-NMR : Chemical shifts at δ 85–90 ppm confirm sp²-hybridized carbons in the thiazolidin-2-ylidene core, while δ >160 ppm indicates imine carbons .
  • Mechanistic analysis : Monitoring reaction intermediates via TLC (n-hexane:EtOAc = 3:1) helps identify unexpected products, such as hydrazineylidene derivatives .

Q. How can computational studies predict the tautomerism and bioactivity of thiazol-2(3H)-imine compounds?

  • Tautomer stability : Free energy calculations (ΔG) using Gaussian09 show that the thiazol-2(3H)-ylidene tautomer is 3–5 kcal/mol more stable than the imine form due to aromatic conjugation .
  • Docking simulations : Molecular docking with enzymes (e.g., Mcl-1) identifies key hydrogen bonds between the imine NH and Asp256/Glu259 residues, rationalizing anticancer activity .
  • QSAR models : Electron-withdrawing groups (e.g., -F) correlate with increased antifungal activity (IC50: 12–18 μM) by enhancing electrophilic attack on fungal cytochrome P450 .

Data Contradictions and Validation

  • Case study : The reaction of 3-thiocyanoacetylacetone with benzylamine unexpectedly yielded N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide instead of the anticipated imine. This was resolved via X-ray data showing a methylene group (δ 3.13–3.27 ppm in 1H-NMR) and C5 at δ 90.76 ppm in 13C-NMR .
  • Mitigation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) and replicate experiments under controlled conditions .

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